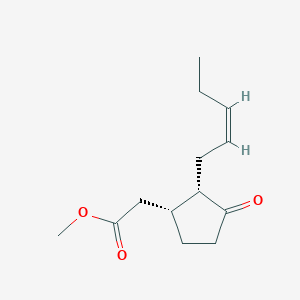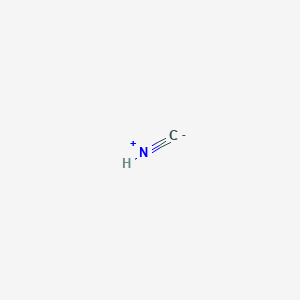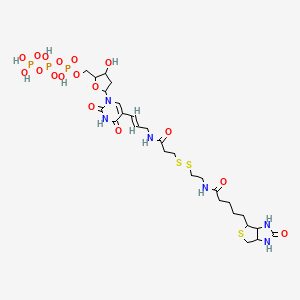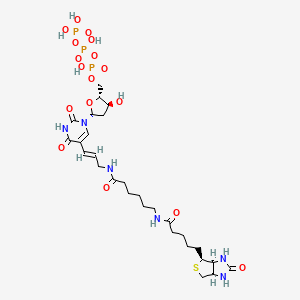
2-Octenoic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octenoic acid, ethyl ester is a chemical compound with the formula C10H18O2 . It is also known by other names such as Ethyl 2-octenoate and ethyl oct-2-enoate .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms with an ester functional group at one end . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.2487 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
2-Octenoic acid, ethyl ester, and its derivatives have been used in stereoselective synthesis, such as in the production of 3‐Arylacrylates via copper-catalyzed hydroarylation. This process involves the use of organocopper reagents and is significant in the field of stereoselective synthesis, offering a method to create compounds with specific spatial arrangements of atoms, which is crucial in the development of pharmaceuticals and specialty chemicals (Kirai & Yamamoto, 2011).
The compound has also been involved in the synthesis of conducting polymers. For example, octanoic acid 2-thiophen-3-yl-ethyl ester, synthesized from reactions involving this compound, was used to create polymers with electrochromic properties. These polymers are characterized by their ability to change color under different electrical conditions, making them useful in applications like smart windows and electronic displays (Sacan et al., 2006).
Material Science and Engineering
- In the field of material science, derivatives of this compound have been utilized in the synthesis of various polymers and coatings. For instance, acrylate polymers derived from compounds like 2-ethylhexyl acrylate demonstrate a wide range of properties. These polymers find applications in the production of coatings, adhesives, elastomers, and super absorbent polymers, showcasing the versatility of this compound derivatives in material engineering (IARC, 1994).
Analytical Chemistry
- In analytical chemistry, derivatives of this compound have been used in the study of chemical processes. For example, the compound has been involved in the study of tri-liquid-phase catalysis, a method used in synthesizing complex chemical compounds. Understanding these processes is critical for developing efficient and environmentally friendly chemical production methods (Hsiao & Weng, 1999).
Eigenschaften
CAS-Nummer |
2351-90-8 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl oct-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
AISZSTYLOVXFII-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)OCC |
SMILES |
CCCCCC=CC(=O)OCC |
Kanonische SMILES |
CCCCCC=CC(=O)OCC |
Dichte |
0.888-0.894 (20°) |
Andere CAS-Nummern |
7367-82-0 2351-90-8 |
Physikalische Beschreibung |
Liquid; Green-fruity aroma |
Löslichkeit |
Insoluble in water; soluble in fats Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1S,2R,3R,7R,8R,9Z,13R,14Z,17S,18S,19S)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)

![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)






![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)
